5-Phenyloxazole
Overview
Description
5-Phenyloxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Mechanism of Action
Target of Action
5-Phenyloxazole, also known as 5-Phenyl-1,3-oxazole, is a heterocyclic compound It has been used as a building block in the synthesis of various bioactive compounds .
Mode of Action
Derivatives of this compound have shown to inhibit tubulin polymerization , suggesting that this compound might interact with similar targets.
Biochemical Pathways
Tubulin is a key protein in the formation of microtubules, which are essential components of the cell’s cytoskeleton. Inhibition of tubulin polymerization can disrupt cell division and other cellular processes, leading to cell death .
Result of Action
Its derivatives have been found to exhibit cytotoxicity against certain cancer cell lines
Biochemical Analysis
Biochemical Properties
5-Phenyloxazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have antimycobacterial activity
Cellular Effects
It has been reported that certain derivatives of this compound have shown cytotoxicity against cancer cell lines
Molecular Mechanism
It has been suggested that certain derivatives of this compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyloxazole can be synthesized through various methods, including:
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.
Van Leusen Oxazole Synthesis: This method utilizes tosylmethylisocyanides (TosMICs) as key reagents.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes such as the van Leusen oxazole synthesis due to its high yield and broad substrate scope. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
5-Phenyloxazole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the cleavage of the oxazole ring, leading to open-chain products.
Substitution: Electrophilic substitution reactions are challenging unless electron-releasing substituents are present.
Cycloaddition: The oxazole ring can participate in Diels-Alder reactions with alkenes and alkynes, facilitated by electron-donating substituents.
Scientific Research Applications
5-Phenyloxazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Phenyloxazole can be compared with other oxazole derivatives, such as:
2-(3’-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-Diphenyloxazole: Another derivative with significant biological activities.
2-(Fur-2-yl)-5-phenyloxazole: Used in the synthesis of organic luminophores.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYPBEGIASEWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343362 | |
Record name | 5-Phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-68-4 | |
Record name | 5-Phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5-Phenyloxazole has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
A: this compound exhibits characteristic absorption and emission spectra. For example, 2,2′-p-phenylenebis(this compound) (POPOP), a derivative, displays a maximum absorption wavelength of 445 nm and strong fluorescence at this wavelength in dioxane. []
A: this compound derivatives like POPOP are used as secondary solutes in liquid scintillation counting due to their efficient energy transfer properties and high solubility in organic solvents. [] They enhance the detection of ionizing radiation by shifting the emission wavelength to a region more sensitive to photomultiplier tubes.
A: Yes, researchers have successfully incorporated 2-(1-naphthyl)-5-phenyloxazole (αNPO) and other derivatives into polyvinyltoluene (PVT) resin matrices to create plastic scintillators. [, ] These materials show promising efficiency for detecting various types of ionizing radiation.
A: The planar structure and conjugated π-electron system of this compound derivatives contribute to their fluorescence. These properties make them suitable for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. [, ]
A: Some this compound derivatives can exhibit thermal degradation at high temperatures. Researchers have identified molecules like POPOP, NPO, BTBP, and BPB as suitable high-temperature fluorescent thermometers, with operating ranges extending up to 175 °C under oxygen-saturated conditions. []
A: 2-(1-phthalimido)alkyl-5-phenyloxazoles can act as both a carboxyl protecting group and an activating group during peptide synthesis. Ozonolysis of the oxazole ring generates a reactive intermediate that facilitates peptide bond formation. []
A: Yes, this compound can be metalated, typically with lithium reagents, at the 2-position. This allows for the introduction of various substituents, enabling the synthesis of a diverse range of 2,4-bifunctionalized oxazoles. []
A: Reacting benzoylphenyldiazomethane with various nitriles in the presence of a tungsten hexachloride (WCl6) catalyst yields 2-substituted 4,5-diphenyloxazoles. This reaction proceeds through a tungsten-carbene intermediate. []
A: Yes, the ozonolysis of 2-deuterio-5-phenyloxazole yields deuterioformic benzoic anhydride, a valuable reagent for introducing a deuterioformyl group into molecules. []
A: Studies on 2-phenylethylamines and 5-phenyloxazoles interacting with insect tyramine receptors demonstrate that substituents on the phenyl ring significantly impact activity. For example, a para-hydroxy group is crucial for agonist activity. []
A: Yes, research has explored 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. Optimizing the substituents on both aryl rings led to potent inhibitors with good enzymatic and cellular activity. []
A: Coating the resin with a polymer layer, such as poly[[2-(methacryloyloxy)ethyl]trimethylammonium chloride], can prevent leaching of the fluor molecules and improve the long-term stability of the material. []
A: Scintillating anion exchange resins, incorporating fluors like α-NPO, have been developed for online monitoring of radionuclides like 99Tc and 129I in aqueous environments. The resin selectively binds the radionuclide, and the decay events generate scintillation light, enabling real-time detection and quantification. [, ]
A: Yes, research has explored this compound-2-carboxylic acid derivatives as potential inhibitors of tubulin polymerization, which holds promise for anticancer drug development. [] Additionally, 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. []
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